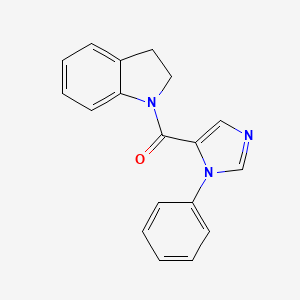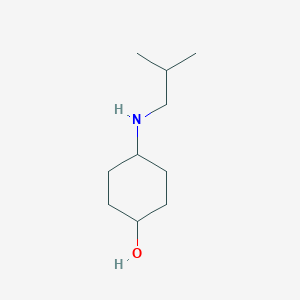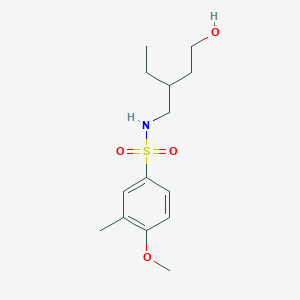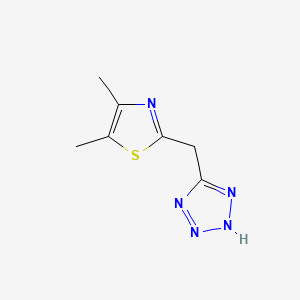
2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone is a complex organic compound that features both indole and imidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The imidazole ring can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or imidazole rings .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone involves its interaction with specific molecular targets. The indole and imidazole rings can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(indol-1-yl)maleimide: Known for its protein kinase inhibitory activity.
Indole-3-acetic acid: A plant hormone with various biological activities.
(2,3-Dihydroindol-1-yl)-(4-fluorophenyl)methanone: A structurally similar compound with different substituents.
Uniqueness
2,3-Dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone is unique due to its combined indole and imidazole structures, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(20-11-10-14-6-4-5-9-16(14)20)17-12-19-13-21(17)15-7-2-1-3-8-15/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJZUMOMXVBCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7601613.png)
![4,4,4-Trifluoro-3-[methyl-[(6-methylpyridin-2-yl)methyl]amino]butanoic acid](/img/structure/B7601628.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B7601636.png)

![2-chloro-N-[(3-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B7601657.png)
![N-[(4-methylthiophen-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7601664.png)
![N-[(3-ethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7601679.png)


![1-[(3-Nitrophenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7601691.png)
![1-[2-(Oxolan-2-yl)ethyl]imidazole-2-carbonitrile](/img/structure/B7601697.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanamine](/img/structure/B7601709.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B7601717.png)
